molecular formula C23H25N5O5 B12428954 (S)-(+)-Doxazosin-d8

(S)-(+)-Doxazosin-d8

货号: B12428954
分子量: 459.5 g/mol
InChI 键: RUZYUOTYCVRMRZ-PACPHTINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-(+)-Doxazosin-d8 is a deuterated form of the pharmaceutical compound Doxazosin, which is primarily used as an alpha-1 adrenergic receptor antagonist. This compound is often utilized in scientific research to study the pharmacokinetics and pharmacodynamics of Doxazosin due to its stable isotope labeling, which allows for more precise tracking in biological systems.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Doxazosin-d8 typically involves the incorporation of deuterium atoms into the Doxazosin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent incorporation of deuterium atoms. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the deuterium content and purity of the final product.

化学反应分析

Types of Reactions: (S)-(+)-Doxazosin-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.

科学研究应用

(S)-(+)-Doxazosin-d8 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of Doxazosin in various chemical environments.

    Biology: Employed in metabolic studies to understand the biotransformation of Doxazosin in living organisms.

    Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of Doxazosin.

    Industry: Applied in the development of new pharmaceutical formulations and in quality control processes to ensure the consistency of Doxazosin products.

作用机制

(S)-(+)-Doxazosin-d8 exerts its effects by selectively inhibiting alpha-1 adrenergic receptors. This inhibition leads to the relaxation of smooth muscle in blood vessels, resulting in vasodilation and a subsequent decrease in blood pressure. The molecular targets include the alpha-1 adrenergic receptors located in vascular smooth muscle cells. The pathways involved in this mechanism include the inhibition of the phosphatidylinositol 4,5-bisphosphate (PIP2) pathway, which reduces intracellular calcium levels and promotes muscle relaxation.

相似化合物的比较

    Doxazosin: The non-deuterated form of (S)-(+)-Doxazosin-d8, used for similar therapeutic purposes.

    Prazosin: Another alpha-1 adrenergic receptor antagonist with a similar mechanism of action.

    Terazosin: A compound with comparable pharmacological effects but different pharmacokinetic properties.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug behavior is crucial.

属性

分子式

C23H25N5O5

分子量

459.5 g/mol

IUPAC 名称

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1/i7D2,8D2,9D2,10D2

InChI 键

RUZYUOTYCVRMRZ-PACPHTINSA-N

手性 SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)[C@@H]4COC5=CC=CC=C5O4)([2H])[2H])[2H]

规范 SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。